Cas no 4382-53-0 (2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid)
![2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/4382-53-0x500.png)
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid 化学的及び物理的性質
名前と識別子
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- 5-Benzyloxyindole-3-acetic acid
- 2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid
- 5-BzlO-IAA
- (5-benzyloxy-indol-3-yl)-acetic acid
- (5-Benzyloxy-indol-3-yl)-essigsaeure
- [5-(benzyloxy)-1h-indol-3-yl]acetic acid
- 2-(5-benzyloxy-1H-indol-3-yl)acetic acid
- 2-[5-(phenylmethoxy)indol-3-yl]acetic acid
- 5-benzyloxyindoleacetic acid
- BOIAA
- NSC 68361
- 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid
- 1H-Indole-3-acetic acid, 5-(phenylmethoxy)-
- CHEMBL314108
- SY012015
- DTXSID80195943
- 5-Benzyloxyindole-3-acetic acid, crystalline
- 2-(5-(benzyloxy)-1H-indol-3-yl)acetic acid
- SCHEMBL4490807
- NSC68361
- B-1750
- AS-36383
- CS-0085395
- AKOS005259235
- A7009
- 2-(5-(benzyloxy)-1H-indol-3-yl)acetic acid;5-BENZYLOXYINDOLE-3-ACETIC ACID
- 5-Benzyloxyindole-3-acetic acid, 98%
- FT-0620053
- 4382-53-0
- AM20040477
- GKIOPUYLJUOZHJ-UHFFFAOYSA-N
- 5-Benzyloxyindole-3-aceticacid
- Indole-3-acetic acid, 5-(benzyloxy)-
- NSC-68361
- AC-9167
- MFCD00022750
- Oprea1_726357
- DTXCID20118434
- DB-012411
-
- MDL: MFCD00022750
- インチ: InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20)
- InChIKey: GKIOPUYLJUOZHJ-UHFFFAOYSA-N
- ほほえんだ: C(OC1=CC=C2C(C(CC(O)=O)=CN2)=C1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 281.10500
- どういたいしつりょう: 281.105193
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 62.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.314
- ふってん: 533.2℃ at 760 mmHg
- フラッシュポイント: 276.3°C
- 屈折率: 1.679
- PSA: 62.32000
- LogP: 3.37400
- ようかいせい: 自信がない
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1049005-1g |
5-BENZYLOXYINDOLE-3-ACETIC ACID |
4382-53-0 | 97% | 1g |
$645 | 2023-09-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-207003-1 g |
5-Benzyloxyindole-3-acetic acid, |
4382-53-0 | 1g |
¥1,376.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0208-5G |
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid |
4382-53-0 | 95% | 5g |
¥ 2,884.00 | 2023-04-13 | |
Apollo Scientific | BIB6002-10g |
5-Benzyloxyindole-3-acetic acid |
4382-53-0 | 10g |
£730.00 | 2024-05-25 | ||
TRC | B287120-50mg |
5-Benzyloxyindole-3-acetic Acid |
4382-53-0 | 50mg |
$ 81.00 | 2023-04-18 | ||
TRC | B287120-1g |
5-Benzyloxyindole-3-acetic Acid |
4382-53-0 | 1g |
$ 485.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1049005-250mg |
5-BENZYLOXYINDOLE-3-ACETIC ACID |
4382-53-0 | 97% | 250mg |
$115 | 2024-06-06 | |
TRC | B287120-100mg |
5-Benzyloxyindole-3-acetic Acid |
4382-53-0 | 100mg |
$ 110.00 | 2023-04-18 | ||
Apollo Scientific | BIB6002-1g |
5-Benzyloxyindole-3-acetic acid |
4382-53-0 | 1g |
£135.00 | 2024-05-25 | ||
FUJIFILM | 329-97233-5g |
5-Benzyloxyindole-3-acetic Acid |
4382-53-0 | 5g |
JPY 42000 | 2023-09-15 |
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid 関連文献
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
2-[5-(benzyloxy)-1H-indol-3-yl]acetic acidに関する追加情報
2-[5-(Benzyloxy)-1H-indol-3-yl]Acetic Acid: A Comprehensive Overview
The compound with CAS No 4382-53-0, commonly referred to as 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have garnered substantial attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound comprises an indole ring substituted with a benzyloxy group at the 5-position and an acetic acid moiety at the 3-position, making it a unique entity in terms of both structural complexity and functional diversity.
Recent studies have highlighted the biological activities of 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid, particularly its potential as a modulator of cellular signaling pathways. Research conducted in 2023 has demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its role in anticancer drug development. The benzyloxy group attached to the indole ring is believed to enhance the molecule's bioavailability and selectivity, making it a promising candidate for targeted therapies.
In addition to its pharmacological applications, 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid has also been explored for its role in agricultural science. Studies have shown that this compound can act as a plant growth regulator, influencing key processes such as root development and stress response in crops. This dual functionality underscores the versatility of indole derivatives in both medical and agricultural domains.
The synthesis of 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid involves a multi-step process that typically begins with the preparation of the indole core. Recent advancements in synthetic chemistry have enabled more efficient routes, such as the use of microwave-assisted reactions, which significantly reduce reaction times while maintaining high yields. These methods not only enhance the scalability of production but also contribute to the sustainability of chemical manufacturing processes.
From a structural perspective, the molecule's indole ring serves as a scaffold for various functional groups, allowing for extensive chemical modification. The presence of the benzyloxy group at the 5-position introduces steric and electronic effects that influence the molecule's reactivity and interaction with biological targets. Furthermore, the acetic acid moiety at the 3-position confers acidic properties, which are crucial for its biological activity.
Recent computational studies have provided deeper insights into the molecular interactions of 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid with key proteins involved in cellular signaling. For instance, molecular docking simulations have revealed potential binding modes with kinases and other enzyme targets, suggesting mechanisms by which this compound exerts its biological effects. These findings pave the way for further experimental validation and optimization of its therapeutic potential.
In conclusion, 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid (CAS No 4382-53-0) stands out as a versatile and intriguing molecule with applications spanning pharmacology, agriculture, and materials science. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a valuable tool for addressing complex challenges in these fields. Continued research into its properties will undoubtedly unlock new opportunities for innovation and application.
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